D-Allose-13C-2
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Overview
Description
D-Allose-13C-2: is a stable isotope-labeled compound of D-Allose, a rare monosaccharide. D-Allose is an aldohexose, which is a C-3 epimer of D-Glucose. It is rarely found in nature and has attracted significant attention due to its various physiological and pharmaceutical properties . The 13C labeling in this compound makes it particularly useful in scientific research, especially in metabolic studies and tracing experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared from D-Ribose through cyanohydrin reaction, followed by reduction with sodium amalgam and purification . Another method involves the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate .
Industrial Production Methods: Biotechnological methods have been developed for the production of D-Allose. These methods involve the use of D-Allose-producing enzymes such as L-Rhamnose isomerase, Ribose-5-phosphate isomerase, and Galactose-6-phosphate isomerase . These enzymes convert D-Psicose to D-Allose under specific conditions .
Chemical Reactions Analysis
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-Allonic acid and reduced to form D-Allitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogenation over a catalyst are commonly used.
Substitution: Various protecting groups can be introduced and removed under acidic or basic conditions.
Major Products:
Oxidation: D-Allonic acid
Reduction: D-Allitol
Substitution: Various protected derivatives of D-Allose.
Scientific Research Applications
D-Allose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cell metabolism and its potential as a cryoprotectant.
Medicine: Studied for its anti-cancer, anti-tumor, anti-inflammatory, and immunosuppressant properties.
Industry: Potential use as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
D-Allose exerts its effects through various molecular pathways. It interacts with thioredoxin-interacting protein molecules, regulating reactive oxygen species, inducing cell cycle arrest, and promoting apoptosis . These mechanisms contribute to its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
D-Allulose: An isomer of D-Allose with similar low-calorie sweetening properties.
D-Psicose: Another rare sugar with potential health benefits.
D-Glucose: A common sugar, structurally similar but with different physiological effects.
Uniqueness: D-Allose is unique due to its rare occurrence in nature and its diverse physiological functions, including anti-cancer and cryoprotective properties . The 13C labeling in D-Allose-13C-2 enhances its utility in metabolic studies and tracing experiments .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-JZVKJSLXSA-N |
Isomeric SMILES |
C([C@H]([13C@H]([C@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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